N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic small molecule characterized by a benzimidazole core linked via a methylene group to an acetamide scaffold. The acetamide moiety is further substituted with a phenoxy group bearing a 2-methyltetrazole ring at the para position. This structural combination integrates key pharmacophoric elements:
- Benzimidazole: Known for its role in modulating kinase activity, antimicrobial properties, and receptor binding .
- Tetrazole: A bioisostere for carboxylic acids, offering metabolic stability and enhanced hydrogen-bonding capacity .
- Phenoxyacetamide: A flexible linker that improves solubility and facilitates interactions with hydrophobic binding pockets .
Its design aligns with trends in hybrid molecules that combine heterocyclic motifs for multitarget engagement .
Properties
Molecular Formula |
C18H17N7O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H17N7O2/c1-25-23-18(22-24-25)12-6-8-13(9-7-12)27-11-17(26)19-10-16-20-14-4-2-3-5-15(14)21-16/h2-9H,10-11H2,1H3,(H,19,26)(H,20,21) |
InChI Key |
WLDQRIBAMHMTOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves the reaction of 1H-benzimidazole derivatives with acetamides and tetrazole derivatives. The synthetic route often requires careful control of reaction conditions to ensure high yields and purity of the final product.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzimidazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Antiparasitic Properties
The biological activity of benzimidazole compounds extends to antiparasitic effects. Some studies highlight their efficacy against parasitic infections, particularly in veterinary medicine. The mechanism often involves interference with the parasite's metabolic pathways, leading to cell death .
Anticancer Potential
Preliminary studies suggest that benzimidazole derivatives may exhibit anticancer properties. The mechanisms proposed include induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. Further research is needed to elucidate these mechanisms and assess their clinical relevance .
Study 1: Antibacterial Activity
A study assessing the antibacterial activity of various benzimidazole derivatives, including this compound, demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, showing promising results for further development as antibacterial agents.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | S. aureus |
| Compound B | 64 | E. coli |
| This compound | 16 | S. aureus |
Study 2: Antifungal Activity
In another investigation focusing on antifungal activity, the compound was tested against Candida albicans. Results indicated a significant reduction in fungal growth at concentrations comparable to established antifungal agents.
| Compound | Inhibition Zone (mm) | Target Fungus |
|---|---|---|
| Control | 25 | C. albicans |
| This compound | 20 | C. albicans |
Scientific Research Applications
Anticancer Properties
Research has shown that compounds containing the benzimidazole moiety exhibit promising anticancer activities. For instance, derivatives of benzimidazole have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain benzimidazole derivatives had IC50 values lower than standard anticancer drugs, indicating superior efficacy against specific cancer cell lines, such as HCT116 (human colorectal carcinoma) . The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), crucial in purine synthesis, leading to reduced cancer cell viability.
Antimicrobial Effects
Compounds similar to N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide have also shown significant antimicrobial properties. Studies report that certain benzimidazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, a derivative displayed minimum inhibitory concentrations (MICs) as low as 1.27 µM against various strains . This highlights the compound's potential utility in treating infections caused by resistant bacterial strains.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : The initial step often involves the condensation of 1H-benzimidazole with appropriate acylating agents to form the core structure.
- Substitution Reactions : Subsequent steps may involve substitution reactions to introduce the phenoxy and tetrazole groups, enhancing biological activity.
These methodologies are crucial for optimizing yield and purity, which directly impacts biological evaluations.
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of benzimidazole derivatives, including this compound, and evaluated their anticancer properties against various cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a new avenue for cancer treatment .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of synthesized benzimidazole derivatives. The study employed a tube dilution method to assess antimicrobial activity against a range of pathogens. Compounds were found to be effective against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential for clinical applications .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide with structurally related compounds from the evidence, focusing on molecular features, synthesis, and inferred bioactivity:
Key Structural and Functional Comparisons:
Core Heterocycles: The target compound’s benzimidazole contrasts with thiazolidinedione in Compound 205 but shares similarities with triazole-thiazole hybrids (9a ). The methyltetrazole substituent may enhance metabolic stability compared to carboxylic acid bioisosteres .
Synthetic Routes :
- The target’s synthesis likely parallels triazole-containing analogs (e.g., 9a ) but substitutes triazole with tetrazole. Tetrazole formation may require nitrile cyclization or [2+3] cycloaddition.
Bioactivity Predictions: Antimicrobial: Benzimidazole-thioacetamide derivatives (e.g., W1 ) show MIC values <10 µg/mL against S. aureus; the target’s tetrazole may improve Gram-negative penetration. Enzyme Inhibition: Compound 9a’s α-glucosidase inhibition (IC₅₀ ~5 µM ) suggests the target could modulate carbohydrate metabolism if the tetrazole mimics transition-state analogs. Solubility: The phenoxyacetamide linker likely improves aqueous solubility compared to bulkier dinitrophenyl groups (W1 ).
Research Findings and Limitations:
- Docking Studies : Compound 9a’s triazole-thiazole system binds α-glucosidase via H-bonds with Asp349 and Arg439 . The target’s tetrazole may engage similar residues but with altered geometry.
- Metabolic Stability : Tetrazole-containing analogs (e.g., ) exhibit longer half-lives than carboxylate counterparts, favoring oral bioavailability.
- Gaps : Direct enzymatic or cellular data for the target compound are absent in the evidence. Comparative studies on tetrazole vs. triazole efficacy are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
